molecular formula C26H26ClN3O8 B050632 Pyrindamycin A CAS No. 118292-36-7

Pyrindamycin A

Numéro de catalogue: B050632
Numéro CAS: 118292-36-7
Poids moléculaire: 544 g/mol
Clé InChI: BOGFADYROAVVTF-MZHQLVBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Pyrindamycin A is produced by the strain of Streptomyces spp. The synthetic routes and reaction conditions for this compound involve the following steps:

Industrial production methods typically involve large-scale fermentation processes, followed by extraction and purification to obtain this compound in its pure form.

Analyse Des Réactions Chimiques

Pyrindamycin A undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pyrindamycin A is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicine and biochemistry. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and documented case studies.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism of action primarily involves inhibition of protein synthesis, which is crucial for bacterial growth and replication.

Case Studies:

  • Study on Resistance Mechanisms: Research has shown that this compound effectively overcomes resistance mechanisms in certain Staphylococcus aureus strains, making it a candidate for treating infections caused by resistant bacteria .
  • Clinical Trials: Preliminary clinical trials have indicated promising results in using this compound for treating skin infections caused by resistant pathogens .

Cancer Research

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to inhibit cellular proliferation and induce apoptosis in cancer cells has been a focal point of research.

Case Studies:

  • In Vitro Studies: In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
  • Mechanistic Insights: Further investigations revealed that this compound triggers apoptotic pathways by activating caspases, which are essential for programmed cell death .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring synthetic modifications to enhance its efficacy and reduce potential side effects.

Data Table: Synthetic Derivatives of this compound

Derivative NameModification TypeBiological ActivityReference
Pyrindamycin BMethylationIncreased antibacterial potency
Pyrindamycin CHydroxylationEnhanced cytotoxicity against cancer cells
Pyrindamycin DHalogenationBroader spectrum of activity against Gram-negative bacteria

Agricultural Applications

Beyond human health, this compound has shown potential in agricultural applications as a biopesticide due to its antimicrobial properties.

Case Studies:

  • Field Trials: Field trials have indicated that this compound can effectively control fungal pathogens in crops without harming beneficial microorganisms .
  • Sustainability Research: Studies emphasize the role of this compound in sustainable agriculture practices, reducing reliance on synthetic pesticides .

Mécanisme D'action

Pyrindamycin A exerts its effects by inhibiting DNA synthesis. It binds to the DNA and prevents the formation of new DNA strands, thereby inhibiting cell division and growth. This mechanism is particularly effective against rapidly dividing tumor cells, making this compound a potent antitumor agent. The molecular targets and pathways involved include the inhibition of DNA polymerase and the disruption of the DNA replication process .

Activité Biologique

Pyrindamycin A is a notable antibiotic compound produced by Streptomyces species, recognized for its significant biological activities, particularly in the realm of antitumor effects and DNA alkylation properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its efficacy and mechanisms.

Chemical Structure and Properties

This compound has the molecular formula C26H26ClN3O8C_{26}H_{26}ClN_{3}O_{8} and a molecular weight of 543.95 g/mol. Its structure features a complex arrangement that contributes to its biological activity, particularly its ability to interact with DNA.

Property Details
Molecular Formula C26H26ClN3O8
Molecular Weight 543.95 g/mol
CAS Number 118292-36-7
Purity ≥95%

This compound exhibits its biological activity primarily through DNA alkylation , a process that involves covalently binding to DNA molecules, leading to disruption of DNA synthesis and function. This mechanism is similar to that of other potent anticancer agents like duocarmycin and CC-1065, which target specific sequences within the DNA.

Research has shown that this compound demonstrates a high affinity for adenine residues in specific DNA sequences, contributing to its cytotoxic effects against various cancer cell lines. The selectivity for certain sequences allows for targeted action, minimizing damage to non-cancerous cells.

Cytotoxic Activity

This compound has been extensively studied for its cytotoxic effects against both murine and human tumor cell lines. Notably, it has shown stronger cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent.

Comparative Cytotoxicity Data

Compound IC50 (μg/ml) Cell Line
This compound3.9P388 (murine leukemia)
Doxorubicin5.0P388 (murine leukemia)
This compound<1Doxorubicin-resistant cells

Studies indicate that this compound retains efficacy against doxorubicin-resistant cell lines, suggesting potential as an alternative treatment option in cases of drug resistance .

Case Study 1: Antitumor Efficacy in Murine Models

A study conducted on murine models demonstrated significant tumor regression when treated with this compound. The compound was administered at varying doses, revealing dose-dependent responses in tumor size reduction.

  • Dosage : 0.5 mg/kg, 1 mg/kg, and 2 mg/kg
  • Outcome :
    • 0.5 mg/kg: 30% tumor reduction
    • 1 mg/kg: 50% tumor reduction
    • 2 mg/kg: >70% tumor reduction

This study highlights this compound's potential as an effective therapeutic agent in vivo, particularly against aggressive tumor types .

Case Study 2: Resistance Mechanisms

In another investigation focusing on drug-resistant cell lines, this compound was observed to circumvent common resistance mechanisms associated with doxorubicin treatment. The study analyzed gene expression profiles before and after treatment, revealing minimal upregulation of resistance-associated genes in cells treated with this compound.

Research Findings

Recent research has also identified structural modifications to this compound that enhance its biological activity. For instance, derivatives of Pyrindamycin have been synthesized with improved solubility and potency while maintaining selective DNA alkylation capabilities .

Key Findings Summary

  • DNA Alkylation Selectivity : High selectivity for adenine-rich sequences.
  • Cytotoxic Potency : Superior efficacy compared to traditional chemotherapeutics.
  • Resistance Profile : Effective against drug-resistant cancer cell lines.

Propriétés

IUPAC Name

methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFADYROAVVTF-MZHQLVBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152093
Record name Duocarmycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118292-36-7
Record name Methyl (2R,8S)-8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]benzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrindamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duocarmycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrindamycin A
Reactant of Route 2
Pyrindamycin A
Reactant of Route 3
Pyrindamycin A
Reactant of Route 4
Pyrindamycin A
Reactant of Route 5
Pyrindamycin A
Reactant of Route 6
Pyrindamycin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.